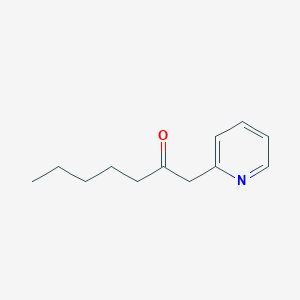
2-Heptanone, 1-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Pyridyl)-2-heptanone is an organic compound that belongs to the class of pyridyl ketones It is characterized by a pyridine ring attached to a heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)-2-heptanone can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with heptanone under controlled conditions. This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 1-(2-Pyridyl)-2-heptanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)-2-heptanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridyl carboxylic acids.
Reduction: Reduction reactions can convert it into pyridyl alcohols.
Substitution: It can undergo substitution reactions where the pyridyl ring is functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions include pyridyl carboxylic acids, pyridyl alcohols, and various substituted pyridyl derivatives .
Scientific Research Applications
1-(2-Pyridyl)-2-heptanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Pyridyl)-2-heptanone exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,3-Di(2-pyridyl)benzene: This compound also contains pyridyl rings and is used in similar applications.
N-(Pyridin-2-yl)amides: These compounds share the pyridyl moiety and have diverse biological activities
Uniqueness: 1-(2-Pyridyl)-2-heptanone is unique due to its specific structure, which combines the properties of pyridyl and heptanone groups. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
21211-98-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-pyridin-2-ylheptan-2-one |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-8-12(14)10-11-7-5-6-9-13-11/h5-7,9H,2-4,8,10H2,1H3 |
InChI Key |
FNCURCQBIDZJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















